molecular formula C24H20N2O B13947876 1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol CAS No. 56501-87-2

1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol

Cat. No.: B13947876
CAS No.: 56501-87-2
M. Wt: 352.4 g/mol
InChI Key: RZDJSFPOYCJGJJ-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol is an organic compound that features a complex structure with multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol typically involves the reaction of pyridine derivatives with benzaldehyde derivatives under specific conditions. One common method involves the use of a Grignard reagent, where the pyridine derivative is reacted with phenylmagnesium bromide, followed by the addition of benzaldehyde. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: Aromatic substitution reactions can occur on the phenyl or pyridyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diphenyl-1-(2-pyridyl)-2-(4-pyridyl)ethanol
  • 1,2-Diphenyl-1-(3-pyridyl)-2-(3-pyridyl)ethanol
  • 1,2-Diphenyl-1-(4-pyridyl)-2-(3-pyridyl)ethanol

Uniqueness

1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol is unique due to its specific arrangement of pyridyl and phenyl groups, which can influence its chemical reactivity and biological activity. The position of the pyridyl groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

56501-87-2

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

1,2-diphenyl-2-pyridin-2-yl-1-pyridin-4-ylethanol

InChI

InChI=1S/C24H20N2O/c27-24(20-11-5-2-6-12-20,21-14-17-25-18-15-21)23(19-9-3-1-4-10-19)22-13-7-8-16-26-22/h1-18,23,27H

InChI Key

RZDJSFPOYCJGJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)C(C3=CC=CC=C3)(C4=CC=NC=C4)O

Origin of Product

United States

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